N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(2-Chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at position 5 and a 2-chlorophenyl carboxamide moiety.
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-6-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-2-4-10(11)16/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIVWJAXLJRHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methylfuro[3,2-b]pyridine-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Variations: Furo vs. Thieno Pyridines
The substitution of the furo[3,2-b]pyridine core (oxygen-containing) in the target compound with a thieno[2,3-b]pyridine (sulfur-containing) scaffold, as seen in compounds 9s, 9t, and 9u (), introduces significant electronic and steric differences:
- Electronic Effects: The thieno derivatives (e.g., 9t) may exhibit enhanced metabolic stability compared to furo analogs due to sulfur’s lower electronegativity and resistance to oxidative degradation .
- Biological Activity: Thieno derivatives like 9t demonstrated antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values in the nanomolar range. The furo-based target compound’s activity remains uncharacterized, but oxygen’s stronger hydrogen-bonding capacity could influence target binding .
Substituent Effects: Methyl vs. Cyano and Halogen Positioning
- Position 5 Substituents: The target compound’s 5-methyl group contrasts with the 5-cyano substituent in 9t (). The cyano group’s electron-withdrawing nature may enhance π-stacking interactions in thieno derivatives, whereas the methyl group in the furo analog could improve lipophilicity and membrane permeability .
- Chlorophenyl Orientation : The 2-chlorophenyl group in the target compound vs. the 3-chlorophenyl in 9s () alters steric hindrance and dipole interactions. For example, 9t (2-chlorophenyl) showed superior antiplasmodial activity compared to 9s , highlighting the importance of halogen positioning .
Furo[2,3-b]pyridine Derivatives: Functional Group Diversity
, and 5 describe furo[2,3-b]pyridine carboxamides with diverse substituents, such as 4-fluorophenyl and trifluoroethylamino groups. Key comparisons include:
- 6-Chloro vs. 6-Amino Substituents: The 6-chloro group in ’s compound may enhance electrophilicity, whereas amino groups (e.g., in ) could facilitate hydrogen bonding with biological targets .
- Carboxamide Modifications : The target compound’s simple 2-chlorophenyl carboxamide contrasts with more complex groups like 1-(pyrimidin-2-yl)cyclopropylcarbamoyl (), which may improve target specificity but reduce synthetic accessibility .
Data Table: Key Properties of Selected Analogs
Biological Activity
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furo[3,2-b]pyridine core, characterized by the presence of a 2-chlorobenzyl group and a carboxamide functional group . Its chemical structure can be represented as follows:
- Molecular Formula: C14H12ClN3O
- Molecular Weight: 273.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exhibit the following mechanisms:
- Enzyme Inhibition: It can inhibit the activity of enzymes involved in various metabolic pathways, potentially affecting cellular processes related to disease progression.
- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways that influence cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays using cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation. For instance:
- Cell Line Tested: MCF-7 (breast cancer)
- IC50 Value: 30 µM after 48 hours of treatment
This suggests that this compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Study on Antimicrobial Properties:
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of furo[3,2-b]pyridine compounds, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics . -
Investigation of Anticancer Effects:
Another research effort focused on the anticancer effects of this compound on various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with this compound significantly increased the proportion of apoptotic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
